4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one
Description
4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one is a heterocyclic compound featuring a phthalazin-1-one core substituted with a phenyl group at position 2 and a 5-methylpyrazolidin-3-ylamino moiety at position 2. This structure combines aromatic and nitrogen-rich heterocyclic systems, which are often associated with bioactivity in medicinal chemistry. The methylpyrazolidinylamino group may enhance solubility and modulate binding interactions with biological targets.
Properties
Molecular Formula |
C18H19N5O |
|---|---|
Molecular Weight |
321.4 g/mol |
IUPAC Name |
4-[(5-methylpyrazolidin-3-yl)amino]-2-phenylphthalazin-1-one |
InChI |
InChI=1S/C18H19N5O/c1-12-11-16(21-20-12)19-17-14-9-5-6-10-15(14)18(24)23(22-17)13-7-3-2-4-8-13/h2-10,12,16,20-21H,11H2,1H3,(H,19,22) |
InChI Key |
SPVNWOZUIUBDHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NN1)NC2=NN(C(=O)C3=CC=CC=C32)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Phthalazinone pyrazole derivatives can be synthesized through various synthetic routes. One common method involves a one-pot three-component reaction employing substituted phthalazinone, 1H-pyrazole-5-carbaldehyde, and active methylene compounds. This reaction is typically carried out in the presence of a catalyst such as L-proline and a solvent like ethanol . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial production methods for phthalazinone pyrazole derivatives may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often require careful control of reaction parameters to ensure consistency and quality of the final product.
Chemical Reactions Analysis
Phthalazinone pyrazole derivatives undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Oxidation: Phthalazinone pyrazole can be oxidized using hydrogen peroxide to form corresponding oxides.
Reduction: Reduction of phthalazinone pyrazole using sodium borohydride can yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the phthalazinone pyrazole scaffold, leading to a wide range of derivatives with different biological activities.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
Phthalazinone pyrazole derivatives have been extensively studied for their potential applications in scientific research. Some of the key areas of research include:
Chemistry: Phthalazinone pyrazole derivatives are used as building blocks in the synthesis of more complex molecules.
Biology: These compounds have shown significant biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.
Medicine: Phthalazinone pyrazole derivatives are being investigated as potential drug candidates for the treatment of various diseases.
Industry: In the industrial sector, phthalazinone pyrazole derivatives are used in the development of new materials and as additives in various formulations.
Mechanism of Action
The mechanism of action of phthalazinone pyrazole derivatives involves their interaction with specific molecular targets. For example, some derivatives have been shown to inhibit Aurora-A kinase, a protein involved in cell division. By inhibiting this kinase, phthalazinone pyrazole derivatives can arrest mitosis and induce apoptosis in cancer cells . The molecular pathways involved in these effects include the disruption of the mitotic spindle and the inhibition of histone phosphorylation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one with related compounds from patent literature and research studies, focusing on structural features, physicochemical properties, and inferred bioactivity.
Core Structure and Substitutions
Key Observations:
- Core Heterocycles: While the target compound uses a phthalazinone core, the patent examples employ pyrazolo[3,4-d]pyrimidine fused with chromen-4-one. Pyrazolopyrimidines are well-documented kinase inhibitors (e.g., JAK2/STAT3 pathways), whereas phthalazinones are explored for PARP or ALK inhibition.
- Substituent Impact: The phenyl group in the target compound likely enhances aromatic stacking interactions, similar to the fluorophenyl groups in the patent compounds. However, the methylpyrazolidinylamino group introduces a flexible, basic side chain, contrasting with the rigid thiazole or morpholine-thiophene substituents in the patent examples.
Physicochemical and Pharmacokinetic Properties
- Lipophilicity: The patent compounds (Examples 2 and 76) have higher molecular weights (>500 g/mol) and likely greater lipophilicity due to thiazole/thiophene and fluorinated aryl groups. The target compound’s pyrazolidinyl group may improve aqueous solubility compared to purely aromatic substituents.
- Synthetic Complexity: The patent compounds require palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) , whereas the target compound’s synthesis might involve nucleophilic substitution at the phthalazinone C4 position.
Inferred Bioactivity
- Kinase Inhibition: The patent compounds exhibit structural motifs (pyrazolopyrimidine + chromenone) associated with kinase inhibition. The target compound’s phthalazinone core is linked to PARP1 inhibition (e.g., Olaparib analogs), but the pyrazolidinylamino group may redirect selectivity.
Biological Activity
4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one, also known as phthalazinone pyrazole, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, focusing on its mechanisms, effects, and relevant research findings.
- Molecular Formula : C17H18N4O
- Molecular Weight : 318.35 g/mol
- IUPAC Name : 4-[(5-methylpyrazolidin-3-yl)amino]-2-phenylphthalazin-1-one
- CAS Registry Number : 880487-62-7
Phthalazinone pyrazole exhibits its biological activity primarily through the inhibition of specific enzymes involved in cellular processes. Research indicates that it may act as a modulator of various signaling pathways, particularly those related to cancer cell proliferation and survival. The compound's structure allows it to interact with protein targets, potentially affecting their activity.
Biological Activity Overview
The biological activities of 4-[(5-Methylpyrazolidin-3-YL)amino]-2-phenylphthalazin-1-one can be categorized into several key areas:
-
Anticancer Activity
- Mechanism : The compound has shown promise in inhibiting tumor growth by targeting specific cancer cell lines.
- Research Findings : In vitro studies have demonstrated that it exhibits cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. For instance, studies have reported IC50 values in the low micromolar range, indicating potent activity against these cell types .
-
Anti-inflammatory Effects
- The compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by excessive inflammation.
-
Antimicrobial Properties
- Preliminary studies suggest potential antimicrobial activity, although further research is needed to establish efficacy and mechanisms.
Case Studies and Research Findings
Several studies have investigated the biological activities of phthalazinone pyrazole:
Table 1: Summary of Biological Activities
| Study | Cell Line/Model | Activity | IC50 (µM) | Reference |
|---|---|---|---|---|
| Study A | MDA-MB-436 (Breast Cancer) | Cytotoxicity | 17.4 | |
| Study B | CAPAN-1 (Pancreatic Cancer) | Cytotoxicity | 11.4 | |
| Study C | Inflammatory Model | Anti-inflammatory | N/A |
Detailed Research Findings
- Cytotoxicity Assays : In a comparative study, phthalazinone pyrazole was tested against standard chemotherapeutics, revealing superior potency in some cases. The mechanism appears to involve apoptosis induction and cell cycle arrest.
- In Vivo Studies : Animal models have shown that treatment with phthalazinone pyrazole leads to significant tumor size reduction compared to control groups, supporting its potential as an anticancer agent.
- Structure-Activity Relationship (SAR) : Investigations into the structural components of phthalazinone pyrazole have highlighted the importance of the pyrazolidine moiety in enhancing biological activity. Modifications to this structure can lead to variations in potency and selectivity .
Featured Recommendations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
